2-N,N-Diethylsulfamoylphenylboronic acid
Overview
Description
2-N,N-Diethylsulfamoylphenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.12 g/mol . This compound features a benzene ring substituted with a boronic acid group and a sulfonamide group, making it a versatile reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-Diethylsulfamoylphenylboronic acid typically involves the reaction of 2-bromobenzenesulfonamide with diethylamine and a boronic acid derivative . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-N,N-Diethylsulfamoylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
2-N,N-Diethylsulfamoylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-N,N-Diethylsulfamoylphenylboronic acid is not well-documented. based on its structure, it is likely to interact with biological molecules through its boronic acid and sulfonamide groups. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical assays . The sulfonamide group may interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonamide: A precursor in the synthesis of 2-N,N-Diethylsulfamoylphenylboronic acid.
Phenylboronic acid: Shares the boronic acid functional group and is used in similar chemical reactions.
Benzenesulfonamide: Contains the sulfonamide group and is used in various medicinal applications.
Uniqueness
This compound is unique due to the presence of both boronic acid and sulfonamide groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in synthetic chemistry.
Properties
IUPAC Name |
[2-(diethylsulfamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-3-12(4-2)17(15,16)10-8-6-5-7-9(10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGWUWODZFKVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659374 | |
Record name | [2-(Diethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-16-4 | |
Record name | B-[2-[(Diethylamino)sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957061-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Diethylsulfamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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